GSK2256294A

Overview

Description

GSK2256294 is a selective and orally active inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including inflammation and blood pressure regulation. GSK2256294 has shown potential in treating conditions such as chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2256294 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of GSK2256294 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

GSK2256294 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

GSK2256294 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and its effects on epoxyeicosatrienoic acids metabolism.

Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for treating chronic obstructive pulmonary disease, cardiovascular diseases, and metabolic disorders

Industry: Utilized in the development of new drugs targeting soluble epoxide hydrolase.

Mechanism of Action

GSK2256294 exerts its effects by inhibiting soluble epoxide hydrolase, an enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids to dihydroxyeicosatrienoic acids. By inhibiting this enzyme, GSK2256294 increases the levels of epoxyeicosatrienoic acids, which have anti-inflammatory and vasodilatory properties. This mechanism is beneficial in conditions like chronic obstructive pulmonary disease and cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

TUPS: Another soluble epoxide hydrolase inhibitor with similar pharmacological properties.

AUDA: A compound that also inhibits soluble epoxide hydrolase but with different potency and selectivity.

sEH Inhibitor 1: A structurally different inhibitor with comparable effects on soluble epoxide hydrolase.

Uniqueness of GSK2256294

GSK2256294 is unique due to its high selectivity and potency in inhibiting soluble epoxide hydrolase. It has demonstrated significant efficacy in preclinical and clinical studies, making it a promising candidate for therapeutic applications .

Biological Activity

GSK2256294A is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). This compound has been investigated for its potential therapeutic applications in various inflammatory and metabolic disorders due to its ability to modulate the levels of EETs, which possess anti-inflammatory and vasodilatory properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

This compound inhibits sEH, which converts EETs into dihydroxyeicosatrienoic acids (DHETs), thereby reducing the availability of EETs that exert protective cardiovascular and anti-inflammatory effects. By inhibiting sEH, this compound increases EET levels, potentially leading to enhanced vascular function and reduced inflammation.

Pharmacokinetics and Pharmacodynamics

In clinical studies, this compound demonstrated a favorable pharmacokinetic profile. The compound exhibited a half-life ranging from 25 to 43 hours, allowing for sustained inhibition of sEH activity over time. The dose-dependent inhibition of sEH was significant, with reductions in enzyme activity reaching up to 99.8% at higher doses (20 mg) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 25–43 hours |

| Maximum plasma concentration | Dose-dependent |

| Time to maximum concentration | Varies with dose |

Efficacy in Inhibiting sEH Activity

In a study involving healthy subjects and overweight individuals, this compound was shown to effectively decrease sEH activity in plasma, muscle, and adipose tissue after one week of administration. Notably, this reduction correlated with decreased levels of F2-isoprostanes, a marker of oxidative stress . However, the compound did not significantly improve insulin sensitivity or blood pressure during the treatment period.

Case Study: Effects on Inflammatory Markers

In a controlled trial assessing its impact on inflammatory markers, this compound administration resulted in reduced levels of pro-inflammatory cytokines without significant adverse effects. The most common side effects reported included headache and contact dermatitis .

Preclinical Studies

Preclinical evaluations have further supported the therapeutic potential of this compound. In animal models, particularly those simulating pulmonary inflammation, the compound demonstrated significant efficacy in reducing inflammation markers and improving lung function .

Table 2: Summary of Preclinical Findings

| Study Type | Model | Result |

|---|---|---|

| In vitro | Human blood samples | 93% reduction in sEH activity |

| Animal model | Mice | 61% reduction in sEH activity |

| Inflammatory model | DSS-induced colitis | Reduced colitis severity |

Safety Profile

This compound has been well-tolerated across various studies with no serious adverse events directly attributed to the drug. Most adverse events were mild to moderate in severity, indicating a favorable safety profile for further clinical development .

Properties

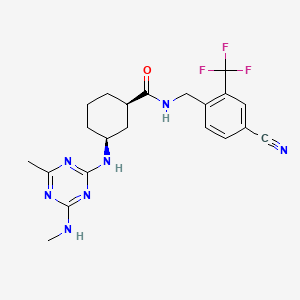

IUPAC Name |

(1R,3S)-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N7O/c1-12-28-19(26-2)31-20(29-12)30-16-5-3-4-14(9-16)18(32)27-11-15-7-6-13(10-25)8-17(15)21(22,23)24/h6-8,14,16H,3-5,9,11H2,1-2H3,(H,27,32)(H2,26,28,29,30,31)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHDJQIMETZMPH-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N[C@H]2CCC[C@H](C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142090-23-0 | |

| Record name | GSK-2256294 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142090230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2256294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L33EX3XR0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.